N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential applications in treating various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and schizophrenia.
Scientific Research Applications
- Findings : Some derivatives containing five-membered heteroaryl amines exhibit promising antiviral activity against viruses such as Newcastle disease virus. These compounds show efficacy comparable to the well-known antiviral drug Ribavirin .
- Examples : Some derivatives have shown significant inhibitory activity against specific kinases or enzymes, making them potential candidates for drug development .
- Insights : Docking studies provide insights into potential binding sites and help prioritize further experimental validation .
Antiviral Activity
Inhibitors of Kinases and Enzymes
Molecular Docking Studies
Synthetic Strategies and Approaches
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing. In the context of cancer cells, this can result in the inhibition of tumor growth .
Pharmacokinetics
These studies help predict the compound’s bioavailability and its potential as a drug candidate .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has been observed to cause significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Action Environment
properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-18(14-4-2-1-3-5-14)19-6-7-24-17-15(12-22-24)16(20-13-21-17)23-8-10-26-11-9-23/h1-5,12-13H,6-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKAVHDNTXNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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